molecular formula C8H6N4 B13106920 3,6-Dimethylpyrazine-2,5-dicarbonitrile

3,6-Dimethylpyrazine-2,5-dicarbonitrile

Cat. No.: B13106920
M. Wt: 158.16 g/mol
InChI Key: GMKHLFIGROLNNF-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2,5-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at para positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be converted to the desired dicarbonitrile compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3,6-Dimethylpyrazine-2,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its nitrogen-containing heterocyclic structure. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dimethylpyrazine-2,5-dicarbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two nitrile groupsIts ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3,6-dimethylpyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7(3-9)12-6(2)8(4-10)11-5/h1-2H3

InChI Key

GMKHLFIGROLNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C)C#N

Origin of Product

United States

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